molecular formula C13H11N3O2 B5737193 3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one

3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one

Cat. No.: B5737193
M. Wt: 241.24 g/mol
InChI Key: WBUWGZWEBXMTJO-UHFFFAOYSA-N
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Description

3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core substituted with an oxadiazole ring

Safety and Hazards

The safety information for “3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid” indicates that it is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to call a POISON CENTER or doctor if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of an appropriate hydrazide with an ester or nitrile under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a quinoline derivative through various coupling reactions, such as Suzuki or Heck coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and large-scale coupling reactions using palladium catalysts. The choice of solvents, reagents, and reaction conditions would be optimized to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Material Science: As a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and quinoline core can engage in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of biological targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
  • 3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
  • 3-(5-ethyl-1,2,4-thiadiazol-3-yl)quinolin-2(1H)-one

Uniqueness

3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one is unique due to the specific substitution pattern on the oxadiazole ring and the quinoline core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications. Its specific interactions with biological targets and its reactivity profile can differ significantly from those of similar compounds, highlighting its potential as a versatile and valuable chemical entity.

Properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-11-15-12(16-18-11)9-7-8-5-3-4-6-10(8)14-13(9)17/h3-7H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUWGZWEBXMTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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